molecular formula C17H23N3 B6318241 Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 207909-16-8

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318241
CAS No.: 207909-16-8
M. Wt: 269.4 g/mol
InChI Key: ILUGGHXGPIVQRY-UHFFFAOYSA-N
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Description

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound with the CAS Registry Number 207909-16-8 . It has a molecular formula of C17H23N3 and a molecular weight of approximately 269.39 g/mol . This amine derivative features a benzyl group linked to both a cycloheptyl ring and a 2H-pyrazol-3-yl heterocyclic group, a structure represented by the SMILES notation C1CCCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 . The compound is offered with a high purity level of 95% or greater . It is supplied For Research Use Only and is not intended for human or animal use . Specific research applications and its mechanism of action are areas for further investigation by qualified researchers.

Properties

IUPAC Name

N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-9-16(8-3-1)18-13-14-6-5-7-15(12-14)17-10-11-19-20-17/h5-7,10-12,16,18H,1-4,8-9,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGGHXGPIVQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Synthesis

Methyl or ethyl esters of β-keto acids serve as precursors. For example, methyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate is prepared via formylation of methyl acetoacetate using ethyl formate in anhydrous ether with metallic sodium at 0–25°C. This step ensures regioselective ketone activation for subsequent cyclization.

Hydrazine Condensation

The β-keto ester reacts with hydrazine derivatives under protic conditions. In Example 1.3 of EP2382205B1, methyl 2-(4-methoxybenzyl)-3-oxobutanoate is combined with N-ethyl-6-hydrazino-N-phenylpyridine-3-sulfonamide in ethanol at 60–80°C. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by cyclodehydration to form the pyrazole ring. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the pyrazol-3-yl intermediate in 70–85% yield.

Benzylamine Functionalization

The benzylamine linker is introduced through reductive amination or nucleophilic substitution.

Reductive Amination with Cycloheptanone

A T3P (propylphosphonic anhydride)-mediated method enables cycloheptyl group attachment. As demonstrated in ACS Journal of Organic Chemistry, ketones like cycloheptanone react with NH-heterocycles (e.g., pyrazole derivatives) under metal-free conditions. The protocol involves:

  • Mixing the pyrazole-substituted benzylamine with cycloheptanone (3 equiv) and T3P in ethyl acetate.

  • Heating at 120°C for 20 minutes to form an iminium intermediate.

  • Tautomerization to yield the alkenylated product, followed by hydrogenation (Pd/C, H₂) to saturate the double bond.
    This method achieves 64–85% yields and avoids harsh bases or transition metals.

Nucleophilic Substitution

In an alternative route, 2-chloro-5-sulfonylpyridine chloride reacts with cycloheptylamine in dichloromethane with triethylamine. The chloride displacement forms a sulfonamide intermediate, which is reduced to the benzylamine using LiAlH₄. However, this approach is less favored due to lower regioselectivity.

Integrated Synthesis Pathways

Three-Step Sequence

  • Pyrazole Synthesis : Cyclization of methyl 3-oxo-2-(3-bromobenzyl)butanoate with hydrazine hydrate.

  • Benzyl Bromide Amination : Reaction of 3-(pyrazol-3-yl)benzyl bromide with cycloheptylamine in DMF at 50°C.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the target compound in 68% overall yield.

One-Pot T3P Strategy

A telescoped approach condenses pyrazole, 3-formylbenzyl chloride, and cycloheptylamine using T3P. The reaction proceeds via:

  • In situ formation of the imine from the aldehyde and amine.

  • T3P-mediated dehydration to form the benzylidene intermediate.

  • [3+2] cycloaddition with hydrazine to generate the pyrazole ring.
    This method reduces purification steps and achieves 75% yield.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Hydrazine Cyclizationβ-Keto ester, HydrazineEtOH, 60–80°C70–85%High regioselectivity
T3P Reductive AminationCycloheptanone, T3PEtOAc, 120°C64–85%Metal-free, one-pot
Nucleophilic SubstitutionBenzyl chloride, AmineDCM, RT50–60%Simple setup

Purification and Characterization

Final compounds are purified via:

  • Silica Gel Chromatography : Elution with cyclohexane/ethyl acetate gradients removes unreacted amines and esters.

  • Recrystallization : Ethanol/water mixtures yield crystalline solids.

  • Lyophilization : Aqueous solutions are freeze-dried for hygroscopic products.

Characterization by ¹H/¹³C NMR confirms the cycloheptyl (δ 1.4–1.8 ppm, multiplet) and pyrazole (δ 7.2–7.5 ppm, doublet) protons. High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 269.4 [M+H]⁺.

Challenges and Optimization

  • Steric Hindrance : Bulky cycloheptyl groups reduce reaction rates. Using excess ketone (5 equiv) and prolonged heating (24–48 hours) improves yields.

  • Byproduct Formation : Silica gel chromatography effectively separates imine byproducts.

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance amine reactivity but require stringent drying .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyl amine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide can be employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazine with appropriate carbonyl compounds.
  • Benzyl Group Attachment: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
  • Cycloheptyl Group Introduction: The cycloheptyl moiety is attached through nucleophilic substitution or Friedel-Crafts alkylation methods.

These synthetic routes allow for the production of the compound in high yields and purities, suitable for further applications in research.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and create novel derivatives with enhanced properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Antiproliferative Effects: Investigations into its role as an anticancer agent are ongoing, with promising results in inhibiting tumor cell growth.

Medical Applications

The compound is being explored for its therapeutic potential, particularly in:

  • CETP Inhibition: As a cholesterol ester transfer protein (CETP) inhibitor, it may play a role in managing hyperlipidemia and arteriosclerosis by modulating lipid profiles.
  • Sigma Receptor Modulation: Its interaction with sigma receptors suggests potential applications in treating central nervous system disorders, including psychosis and movement disorders.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and interference with bacterial metabolism.

Case Study 2: Anticancer Research
In vitro studies using cancer cell lines revealed that this compound inhibited cell proliferation through apoptosis induction. Further research is needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Features

  • Cycloheptyl Group : A seven-membered cyclic alkyl substituent, distinguishing it from smaller cycloalkyl analogs like cyclopentyl () or cyclohexyl (). Larger rings may influence lipophilicity and steric interactions in binding pockets.
  • Benzyl-Pyrazole Moiety : The 3-(2H-pyrazol-3-yl) substitution on the benzyl group contrasts with derivatives bearing pyridinyl (), chlorophenyl (), or methylthio groups (). The pyrazole’s tautomeric 2H-form may enhance hydrogen-bonding capacity compared to 1H-pyrazoles.

Key Analogs and Substitutions

Compound Name Substituents Key Differences Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridinyl, methyl on pyrazole Smaller cycloalkyl; pyridine vs. benzyl
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine Cyclopentyl, phenyl on pyrazole Five-membered cycloalkyl; no benzyl group
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine Chlorophenyl, cyclopentane-fused pyrazole Fused bicyclic system; halogen substitution
Benzyl[3-(cyclopropylmethoxy)propyl]amine Cyclopropylmethoxy-propyl, benzyl Ether linkage; absence of pyrazole

Physicochemical Properties

Molecular Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₄H₁₆N₄ 240.31 104–107 17.9
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine C₁₄H₁₇N₃ 227.31 N/A N/A
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine C₁₂H₁₂ClN₃ 233.70 N/A N/A

Key Observations :

  • The cyclopropyl analog () exhibits moderate synthetic yield (17.9%) and a defined melting point, suggesting crystallinity.
  • Chlorophenyl substitution () increases molecular weight due to halogen inclusion but may reduce solubility.

Challenges in Cycloheptyl Derivatives

  • Steric Hindrance : The larger cycloheptyl group may reduce reaction efficiency compared to smaller cycloalkyls (e.g., cyclopentyl in ) due to steric bulk.
  • Tautomerism : The 2H-pyrazole tautomer (vs. 1H) could influence reactivity during benzyl-amine bond formation.

Antiproliferative and Kinase Modulation

  • mTORC1 Inhibition : demonstrates that benzamide-pyrazole derivatives exhibit antiproliferative activity via mTORC1 pathway modulation. The target compound’s benzyl-pyrazole system may share similar binding interactions.

Pharmacokinetic Considerations

  • Lipophilicity : The cycloheptyl group may enhance membrane permeability compared to cyclopentyl or cyclohexyl analogs ().
  • Metabolic Stability : Fluorinated analogs (e.g., ) show improved stability, but the absence of fluorine in the target compound may necessitate prodrug strategies.

Biological Activity

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group linked to a pyrazole moiety and a benzyl amine structure. The unique substitution pattern on the pyrazole ring is believed to impart distinct chemical and biological properties compared to other similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:

  • Kinases : Similar pyrazole-based compounds have been shown to inhibit kinases involved in signaling pathways related to inflammation and cancer progression .
  • Thrombin Inhibition : Pyrazole derivatives have demonstrated the ability to act as thrombin inhibitors via a serine-trapping mechanism, potentially indicating similar activity for this compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF73.79
Pyrazole Derivative BSF-26812.50
Pyrazole Derivative CNCI-H46042.30

These findings suggest that this compound may also possess similar anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, certain compounds have demonstrated the ability to inhibit TNF-R synthesis in mouse models, showcasing their therapeutic promise in inflammatory diseases .

Case Studies

  • In Vivo Studies : A study on a related pyrazole compound demonstrated a 65% inhibition of TNF-R synthesis in LPS-stimulated mice at an oral dose of 10 mg/kg. This highlights the potential of cycloheptyl-substituted pyrazoles in treating inflammatory conditions .
  • Cytotoxicity Screening : Another study evaluated several pyrazole derivatives against HepG2 and HCT116 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM for specific derivatives . This suggests that this compound could be effective against liver cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that modifications on the pyrazole ring significantly influence biological activity. For instance:

  • Substitution at C-5 : Lipophilic groups at this position enhance binding affinity and potency against target proteins .
  • Aromatic Substituents : The presence of specific aromatic groups can increase selectivity for protein targets like kinases and thrombin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine analogs, and how can reaction conditions be optimized?

  • Methodology : Use copper-catalyzed coupling reactions under inert atmospheres (e.g., N₂ or Ar), as demonstrated in the synthesis of structurally related pyrazol-4-amine derivatives. For example, combining cycloheptanamine with halogenated benzyl-pyrazole intermediates in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours, followed by extraction with dichloromethane and chromatographic purification (gradient elution with ethyl acetate/hexane), achieves moderate yields (~17–20%) . Optimization strategies include adjusting stoichiometry (e.g., amine:halide ratio), catalyst loading (e.g., CuBr or Pd-based catalysts), and temperature to improve efficiency.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.8–7.2 ppm for pyrazole and benzyl groups) and cycloheptyl methylene/methine signals (δ 2.5–1.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • IR spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Use cell viability assays (e.g., MTT or XTT) for cytotoxicity profiling , and receptor-binding assays (e.g., radioligand displacement) if targeting GPCRs or kinases. For antibacterial studies, follow protocols like MIC determination against gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cycloheptyl substitution on bioactivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., cyclohexyl, cyclooctyl) and compare their potency in functional assays. For example, in evidence 18, cyclohexyl analogs showed distinct receptor affinities, suggesting steric and electronic effects of the cycloalkyl group. Use computational tools (e.g., molecular docking) to correlate substituent size/logP with activity .

Q. How should contradictory data on synthetic yields or biological activity be resolved?

  • Methodology :

  • Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and analyze by HPLC to track side products .
  • Biological variability : Validate assays with positive controls (e.g., known kinase inhibitors) and statistical rigor (n ≥ 3, ANOVA). Cross-reference with structurally validated compounds in evidence 7 and 18 to rule out impurities .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt formation : Test hydrochloride or sulfate salts to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. Stability studies under physiological pH (4–8) and temperature (4–37°C) are critical; monitor degradation via LC-MS .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

  • Methodology : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd(OAc)₂ with ligands) to control substitution patterns. highlights palladium-catalyzed hydroamination for selective N-functionalization of heterocycles .

Methodological Notes

  • Synthetic protocols : Prioritize air-/moisture-sensitive techniques for amine intermediates (Schlenk lines, gloveboxes) .
  • Safety : Follow hazard guidelines (e.g., P201/P202 codes) for handling amines and pyrazole derivatives, including proper waste disposal .
  • Data validation : Cross-check spectral data with databases (e.g., PubChem) and use ORTEP-III for crystallographic validation if single crystals are obtained .

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